molecular formula C16H14N2O2S2 B2758509 (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1198057-33-8

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No. B2758509
CAS RN: 1198057-33-8
M. Wt: 330.42
InChI Key: GIVPKLQWSMVKBF-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of bicyclic compounds with a broad spectrum of biological applications such as neuroprotective effects, antimicrobial activity, antioxidant and radioprotective effects, anticonvulsant activity, and antitumor properties . They are characterized by a benzene ring fused to a thiazole ring .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with a carboxylic acid . Other methods involve the reaction of 2-halobenzoic acids with thiourea .


Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, react with electrophiles at the sulfur atom, or undergo nucleophilic substitution at the carbon atom adjacent to the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles depend on their specific structure. In general, they are aromatic compounds and exhibit the typical properties of such compounds, such as stability and planarity .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Research into compounds with structural similarities to (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide has shown potential applications in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited excellent photophysical and photochemical properties, making them useful as Type II photosensitizers in PDT, indicating potential for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Properties

Further investigations into benzenesulfonamide derivatives have uncovered their potential as anticancer and antiviral agents. Celecoxib derivatives, structurally related to benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds showed significant potential without causing tissue damage, suggesting the possibility of developing new therapeutic agents from this class of compounds (Küçükgüzel et al., 2013).

Antitumor Activity

Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity. Notably, certain compounds demonstrated remarkable activity and selectivity toward specific cancer cell lines, offering insights into the development of targeted cancer therapies (Sławiński & Brzozowski, 2006).

Environmental Impact and Analytical Methods

The environmental occurrence and analysis of benzothiazoles, benzotriazoles, and benzenesulfonamides have also been studied, highlighting their presence as emerging pollutants. Analytical methods for their determination in environmental matrices have been developed, contributing to the understanding of their distribution and potential environmental impact (Herrero et al., 2014).

Mechanism of Action

The mechanism of action of benzothiazoles depends on their specific biological activity. For example, some benzothiazoles have been reported to inhibit tyrosinase, an enzyme involved in the production of melanin .

Safety and Hazards

Like all chemicals, benzothiazoles should be handled with care. Some benzothiazoles may be hazardous and could pose risks to human health and the environment .

Future Directions

Research into benzothiazoles is ongoing, with many potential applications in fields such as medicinal chemistry, materials science, and agriculture . Future research will likely continue to explore these applications and develop new synthesis methods and reactions for benzothiazoles.

properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-22(20,11-10-13-6-2-1-3-7-13)17-12-16-18-14-8-4-5-9-15(14)21-16/h1-11,17H,12H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVPKLQWSMVKBF-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-benzothiazol-2-yl)methyl]-2-phenylethene-1-sulfonamide

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